7-hexyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-hexyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound features a purine core substituted with various functional groups, including a hexyl chain, a methyl group, and a thioether linkage to a 3-oxobutan-2-yl moiety. These modifications confer unique chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.
Alkylation: The purine core undergoes alkylation with hexyl bromide in the presence of a strong base such as sodium hydride to introduce the hexyl group.
Methylation: The methyl group is introduced via methylation using methyl iodide and a base like potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the purine derivative with 3-oxobutan-2-yl thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the 3-oxobutan-2-yl moiety, converting it to an alcohol.
Substitution: The hexyl and methyl groups can be substituted under appropriate conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-hexyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Properties
IUPAC Name |
7-hexyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-5-6-7-8-9-20-12-13(19(4)15(23)18-14(12)22)17-16(20)24-11(3)10(2)21/h11H,5-9H2,1-4H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPOOOARASNFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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